molecular formula C10H4Cl3FN2 B2714588 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine CAS No. 83217-12-3

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine

Cat. No. B2714588
CAS RN: 83217-12-3
M. Wt: 277.5
InChI Key: UKAKPHJHFFAQBG-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H4Cl3FN2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied. For instance, 4,6-dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines . It was also used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling . More detailed synthetic approaches can be found in various literature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Clc1cc(Cl)ncn1 . More detailed structural analysis can be performed using computational chemistry tools .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been extensively studied. For example, cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . More detailed reaction analysis can be found in various literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 271.7±40.0 °C (Predicted) and a density of 1.531±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Design and Synthesis of Novel Analgesic and Anti-inflammatory Agents

A study aimed to synthesize novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives to explore their analgesic and anti-inflammatory activities. The pyrimidine derivative with chlorophenyl substitution exhibited potent activities, emphasizing the critical role of the nature of the substituent in determining biological activity (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Quantum Chemical and Molecular Docking Studies

Another research focused on quantum chemical calculations and molecular docking studies of a pyrimidine derivative, highlighting its importance in medicinal and pharmaceutical applications. The study demonstrated the compound's potential interactions with biological targets, providing insights into the design of drugs with improved efficacy (S. Gandhi et al., 2016).

Nonlinear Optical Exploration

The significance of pyrimidine derivatives in the fields of medicine and nonlinear optics (NLO) was explored through a comparative analysis of thiopyrimidine derivatives. The study found considerable NLO character in these molecules, suggesting their utility in optoelectronic applications (A. Hussain et al., 2020).

Synthesis of Antitumor Intermediates

Research on the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate highlighted its importance as an intermediate in antitumor drug development. The study optimized the synthetic method, contributing to the efficient production of small molecular inhibitors for cancer treatment (Wenhui Gan et al., 2021).

Antimicrobial Activity of Pyrimidine Derivatives

A project focused on the development of C5/C6 substituted pyrimidine derivatives as antimicrobial agents synthesized 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines, revealing their potent antifungal activities, thus indicating their potential as therapeutic agents (N. M. Goudgaon & B. U. Sheshikant, 2013).

Future Directions

The future directions for “4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine” and similar compounds involve further exploration of their pharmacological applications. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, making them promising candidates for drug development .

properties

IUPAC Name

4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3FN2/c11-6-3-5(1-2-7(6)14)10-15-8(12)4-9(13)16-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAKPHJHFFAQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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